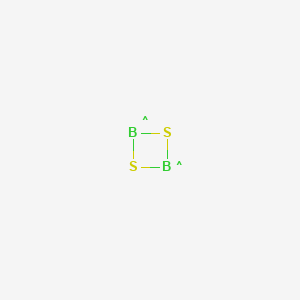

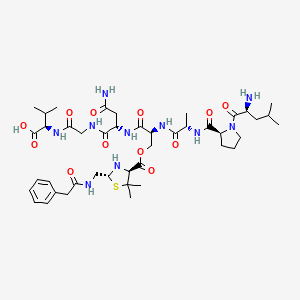

![molecular formula C48H91NO11S B1233007 [(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate CAS No. 151057-28-2](/img/structure/B1233007.png)

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate

描述

顺式-二十四烯酰基硫脂是一种复杂的糖脂,属于硫脂类有机化合物。它们是糖鞘脂的硫酸酯。该化合物的特点是其独特的结构,包括长链脂肪酸、鞘氨醇和硫酸化的半乳糖头部基团。 它在各种生物过程中起着重要作用,并且由于其在免疫反应中的作用和潜在的治疗应用而被研究 .

作用机制

顺式-二十四烯酰基硫脂通过与特定分子靶标相互作用发挥其作用,例如抗原呈递细胞上的 CD1d 分子。这种相互作用刺激自然杀伤 T 细胞,导致细胞因子的分泌和免疫反应的调节。 精确的氢键网络和神经酰胺骨架的取向对其结合和活性至关重要 .

生化分析

Biochemical Properties

C24:1 Sulfatide is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The synthesis of C24:1 Sulfatide begins with the addition of galactose from UDP-galactose to ceramides, catalyzed by UDP-galactose:ceramide galactosyltransferase (CGT). This is followed by the sulfation of galactosylceramide by cerebroside sulfotransferase (CST) in the Golgi apparatus . C24:1 Sulfatide interacts with proteins such as myelin-associated glycoprotein (MAG) and neural cell adhesion molecule (NCAM), which are essential for maintaining the integrity of the myelin sheath .

Cellular Effects

C24:1 Sulfatide influences various cellular processes. It is predominantly found in the myelin sheath, where it plays a critical role in maintaining myelin stability and facilitating axon-myelin interactions . C24:1 Sulfatide also affects cell signaling pathways, including the modulation of sodium and potassium channels, which are vital for neural plasticity and memory formation . Additionally, it impacts gene expression by regulating the activity of transcription factors involved in myelination and neural development .

Molecular Mechanism

At the molecular level, C24:1 Sulfatide exerts its effects through specific binding interactions with biomolecules. It binds to the hydrophobic cavity of sulfatide-interacting proteins, where the acyl chain of C24:1 Sulfatide interacts with the protein’s hydrophobic regions . This binding can lead to enzyme inhibition or activation, depending on the protein involved. For example, C24:1 Sulfatide can inhibit the activity of arylsulfatase A, an enzyme responsible for sulfatide degradation . It also influences gene expression by modulating the activity of transcription factors such as peroxisome proliferator-activated receptor α (PPARα) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C24:1 Sulfatide can change over time. Studies have shown that C24:1 Sulfatide is relatively stable under physiological conditions, but it can undergo degradation in the presence of arylsulfatase A . Long-term exposure to C24:1 Sulfatide has been associated with changes in cellular function, including alterations in myelin integrity and neural signaling . In vitro studies have demonstrated that C24:1 Sulfatide can maintain its biological activity for extended periods, making it a valuable tool for studying neural processes .

Dosage Effects in Animal Models

The effects of C24:1 Sulfatide vary with different dosages in animal models. Low doses of C24:1 Sulfatide have been shown to enhance myelination and improve neural function . High doses can lead to toxic effects, including demyelination and neural degeneration . Studies in nonobese diabetic mice have demonstrated that C24:1 Sulfatide can reduce the incidence of type 1 diabetes by modulating immune responses . These findings highlight the importance of dosage in determining the therapeutic potential of C24:1 Sulfatide.

Metabolic Pathways

C24:1 Sulfatide is involved in several metabolic pathways. It is synthesized from ceramide and galactose through the action of CGT and CST . The degradation of C24:1 Sulfatide is mediated by arylsulfatase A, which hydrolyzes the sulfate group from the galactose moiety, leading to the formation of galactocerebroside . C24:1 Sulfatide also interacts with enzymes involved in lipid metabolism, such as PPARα, which regulates lipid homeostasis and energy metabolism .

Transport and Distribution

C24:1 Sulfatide is transported and distributed within cells and tissues through specific transporters and binding proteins. It is synthesized in the endoplasmic reticulum and transported to the Golgi apparatus for further processing . Within cells, C24:1 Sulfatide is incorporated into the plasma membrane and myelin sheath, where it interacts with other lipids and proteins to maintain membrane integrity . In tissues, C24:1 Sulfatide is predominantly found in the nervous system, particularly in the myelin sheath of neurons .

Subcellular Localization

C24:1 Sulfatide is primarily localized in the myelin sheath of the nervous system . It is also found in other subcellular compartments, including the plasma membrane and lipid rafts . The subcellular localization of C24:1 Sulfatide is regulated by targeting signals and post-translational modifications that direct it to specific compartments . These modifications ensure that C24:1 Sulfatide is correctly localized to exert its biological functions effectively.

准备方法

合成路线和反应条件

顺式-二十四烯酰基硫脂的合成通常涉及长链脂肪酸与鞘氨醇的酯化反应,然后对半乳糖部分进行硫酸化。 反应条件通常需要使用特定的催化剂和溶剂,以确保正确的手性构型和高产率的所需产物 .

工业生产方法

顺式-二十四烯酰基硫脂的工业生产可能涉及使用自动化反应器和大规模化学合成,并精确控制反应参数。 该过程包括纯化步骤,例如色谱法,以从反应混合物中分离出纯化合物 .

化学反应分析

反应类型

顺式-二十四烯酰基硫脂会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成亚砜和砜。

还原: 还原反应可以将硫脂转化为相应的醇。

常用试剂和条件

这些反应中使用的常用试剂包括过氧化氢等氧化剂,锂铝氢化物等还原剂,以及甲醇钠等亲核试剂。 反应条件通常涉及控制温度和 pH 值,以实现所需的转化 .

形成的主要产物

科学研究应用

顺式-二十四烯酰基硫脂因其在各个领域的应用而被广泛研究:

化学: 用作研究糖脂化学和反应的模型化合物。

生物学: 在细胞信号传导和膜结构中发挥作用。

医学: 研究其在治疗自身免疫性疾病和作为某些疾病的生物标志物方面的潜力。

工业: 用于治疗剂和诊断工具的开发

相似化合物的比较

类似化合物

半乳糖脑苷脂: 另一种结构相似但没有硫酸根的糖脂。

硫脂: 一种通称,指具有硫酸根的糖脂,包括各种链长和饱和度。

葡萄糖脑苷脂: 类似于半乳糖脑苷脂,但具有葡萄糖部分而不是半乳糖

独特性

顺式-二十四烯酰基硫脂因其特定的脂肪酸链长和顺式双键的存在而独一无二,这影响了其生物活性及与分子靶标的相互作用。 它在免疫调节和潜在治疗应用中的作用使其有别于其他类似化合物 .

属性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO11S/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48/h17-18,35,37,41-43,45-48,50-51,53-54H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57)/b18-17-,37-35+/t41-,42+,43+,45-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQWQNAZXFNSEP-JCOQVFCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)O)O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901106551 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151057-28-2 | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151057-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-tetracosenoyl sulfatide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (15Z)-N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-15-tetracosenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901106551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1S)-2R-hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3E-heptadecen-1-yl]-15Z-tetracosenamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5A9ZGN2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

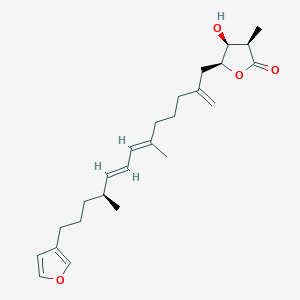

![(1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1232926.png)

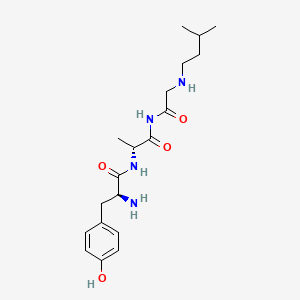

![[(Z)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2-methylbenzoate](/img/structure/B1232937.png)

![3-Ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid](/img/structure/B1232941.png)

![6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-trideca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one](/img/structure/B1232944.png)